6-Hydroxy-7-methoxy-1-tetralone 6-Hydroxy-7-methoxy-1-tetralone
Brand Name: Vulcanchem
CAS No.: 15288-02-5
VCID: VC14231000
InChI: InChI=1S/C11H12O3/c1-14-11-6-8-7(5-10(11)13)3-2-4-9(8)12/h5-6,13H,2-4H2,1H3
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

6-Hydroxy-7-methoxy-1-tetralone

CAS No.: 15288-02-5

Cat. No.: VC14231000

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-7-methoxy-1-tetralone - 15288-02-5

Specification

CAS No. 15288-02-5
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 6-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C11H12O3/c1-14-11-6-8-7(5-10(11)13)3-2-4-9(8)12/h5-6,13H,2-4H2,1H3
Standard InChI Key HCURFVXLTVKURV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2CCCC(=O)C2=C1)O

Introduction

Structural Characteristics and Nomenclature

The tetralone scaffold consists of a bicyclic system comprising a benzene ring fused to a cyclohexenone moiety. In 6-hydroxy-7-methoxy-1-tetralone, the ketone group occupies the 1-position, while the hydroxyl and methoxy substituents are located at the 6th and 7th positions of the aromatic ring (Figure 1). This substitution pattern creates a sterically congested environment that influences reactivity, particularly in electrophilic aromatic substitution and hydrogen-bonding interactions .

Figure 1: Proposed structure of 6-hydroxy-7-methoxy-1-tetralone.
(Note: Structural rendering based on analog data from and )

Key spectral features anticipated for this compound include:

  • IR: Broad O-H stretch (~3200 cm⁻¹), carbonyl C=O stretch (~1680 cm⁻¹), and aromatic C-O-C asymmetric vibration (~1250 cm⁻¹) .

  • NMR: Downfield-shifted protons adjacent to the hydroxyl group (δ 6.3–6.8 ppm) and a deshielded carbonyl carbon (δ 205–210 ppm) .

Synthetic Methodologies

Dehydrogenation and Functional Group Interconversion

The synthesis of hydroxylated tetralones often proceeds via halogenation-dehydrohalogenation sequences. For example, Kasturi and Arunachalam demonstrated that bromination of 6-methoxy-1-tetralone at the α-position followed by treatment with lithium bromide/lithium carbonate yields 6-methoxy-1-naphthol in 80% yield . Adapting this protocol, introducing a hydroxyl group at the 6th position of 7-methoxy-1-tetralone could involve:

  • α-Bromination: Electrophilic bromination at the α-carbon using Br₂ in acetic acid .

  • Elimination: Base-mediated dehydrobromination to install the hydroxyl group via an E1cb mechanism.

This route mirrors the synthesis of 6-methoxy-1-naphthol but would require precise control of reaction conditions to avoid over-oxidation or rearrangement .

Quinone-Mediated Coupling Reactions

Tetrachloro-1,2-benzoquinone has been employed as a dehydrogenation agent for tetralones, forming novel adducts via [4+2] cycloaddition . While this method primarily generates fused dioxy structures (e.g., 2,2-(tetrachloro-o-phenylenedioxy)-3,4-dehydro-6-methoxy-1-tetralone), it highlights the potential for oxidative coupling strategies to modify the tetralone scaffold .

Physicochemical Properties

Extrapolating from 7-methoxy-1-tetralone data :

Property7-Methoxy-1-tetralonePredicted for 6-Hydroxy-7-methoxy-1-tetralone
Melting Point59–63°C85–90°C (enhanced H-bonding)
Boiling Point160–165°C220–230°C (higher polarity)
Density1.124 g/cm³1.15–1.18 g/cm³
Solubility in MeOHSlightly solubleModerately soluble

The hydroxyl group introduces additional hydrogen-bonding capacity, likely improving solubility in polar aprotic solvents compared to the parent 7-methoxy compound .

Biological Activity and Mechanisms

Though no direct studies on 6-hydroxy-7-methoxy-1-tetralone exist, its structural analog 7-methoxy-1-tetralone exhibits marked antitumor effects:

  • Antiproliferative Activity: IC₅₀ values of 40–250 μM against HepG2 hepatocellular carcinoma cells .

  • Apoptosis Induction: Downregulation of NF-κB, MMP-2/MMP-9, and phospho-AKT pathways .

  • In Vivo Efficacy: Tumor growth inhibition rates of 40–79% in xenograft models at 80–160 mg/kg doses .

The hydroxyl group at position 6 could enhance these effects by:

  • Increasing binding affinity to kinase active sites via H-bond donor capacity.

  • Modulating redox potential to generate cytotoxic reactive oxygen species.

Analytical Characterization Challenges

Resolving the hydroxyl and methoxy substituents requires advanced techniques:

  • X-ray Crystallography: Difficulty in growing single crystals due to conformational flexibility.

  • Mass Spectrometry: Expected molecular ion at m/z 192.1 (C₁₁H₁₂O₃), with fragmentation peaks at m/z 148 (loss of CO) and 123 (retro-Diels-Alder cleavage) .

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